1'-Benzyl-[1,4']bipiperidinyl-4-ylamine
Description
1'-Benzyl-[1,4']bipiperidinyl-4-ylamine is a bicyclic amine derivative featuring two piperidine rings connected at the 1- and 4'-positions, with a benzyl substituent at the 1'-position and a primary amine (-NH₂) at the 4-yl position of the bipiperidine scaffold. The compound’s molecular formula is inferred to be C₁₈H₂₇N₃ (replacing the nitrile or carboxamide group in analogs with an amine), with a molecular weight of approximately 285.43 g/mol .
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C17H27N3/c18-16-6-12-20(13-7-16)17-8-10-19(11-9-17)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 |
InChI Key |
YZUIUMRARJTWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1'-benzyl-[1,4']bipiperidinyl-4-ylamine and its closest analogs:
Key Observations:
Functional Group Influence: The nitrile analog (C₁₈H₂₅N₃) is highly reactive due to the -CN group, making it a versatile intermediate for further derivatization (e.g., reduction to amines or conversion to carboxylic acids) . The amine (-NH₂) in the target compound may enhance bioavailability and receptor binding, though direct pharmacological data are lacking.
Commercial and Industrial Relevance :
- The nitrile analog is commercially available at scale (e.g., 1g for 181.00 €), indicating its utility in medicinal chemistry workflows .
- The carboxamide’s identification as a Pipamperone impurity underscores the importance of structural analogs in quality control for pharmaceuticals .
Research Findings and Implications
Pharmaceutical Intermediates :
- The nitrile and carboxamide analogs are critical intermediates in synthesizing piperidine-based therapeutics. For example, nitriles are often reduced to amines (like the target compound) for incorporation into drug candidates targeting neurological disorders .
Analytical Challenges :
- The carboxamide analog’s role as an impurity highlights the need for advanced chromatographic methods to resolve structurally similar bipiperidine derivatives in drug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
